molecular formula C10H12ClNO3 B2710317 3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride CAS No. 2580241-88-7

3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride

Cat. No. B2710317
CAS RN: 2580241-88-7
M. Wt: 229.66
InChI Key: DGRWQWGCZOCVKG-UHFFFAOYSA-N
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Description

The compound “3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride” is a chemical with the CAS Number: 2580241-88-7 . It has a molecular weight of 229.66 . The IUPAC name for this compound is 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3.ClH/c12-10(13)9-8(3-6-14-9)7-1-4-11-5-2-7;/h1,3,6,11H,2,4-5H2,(H,12,13);1H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Organic Synthesis

The α,β-unsaturated imine and alkyne functionalities in the compound allow for versatile synthetic transformations. Researchers have used it as a starting material to access highly substituted 1,2,3,6-tetrahydropyridines . These compounds find applications in materials science, catalysis, and bioorganic chemistry.

Boronic Acid Derivatives

The pinacol ester of 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid serves as a substrate in para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalysts . This application is relevant in organic synthesis and functional group transformations.

properties

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c12-10(13)9-8(3-6-14-9)7-1-4-11-5-2-7;/h1,3,6,11H,2,4-5H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRWQWGCZOCVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=C(OC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride

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